Tideglusib

Overview

Description

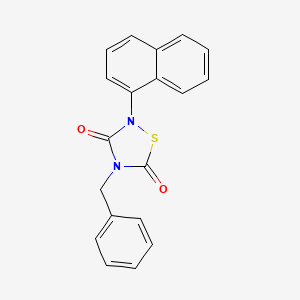

Tideglusib is a potent and irreversible small molecule glycogen synthase kinase 3 (GSK-3) inhibitor . It was developed against Alzheimer’s disease and has been shown to be effective in the treatment of dental cavities . Tideglusib is a member of the class of thiadiazolidines that is 1,2,4-thiadiazolidine-3,5-dione which is substituted by a naphthalen-1-yl group at position 2 and by a benzyl group at position 4 .

Synthesis Analysis

In one study, tideglusib-loaded bioactive glass nanoparticles were synthesized and mixed at various concentrations into the calcium silicate cement . Another study reported the design and synthesis of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer’s disease .

Molecular Structure Analysis

The molecular formula of Tideglusib is C19H14N2O2S . It is a member of naphthalenes, a member of benzenes and a thiadiazolidine . The molecular weight of Tideglusib is 334.4 g/mol .

Chemical Reactions Analysis

Tideglusib is a non-ATP competitive inhibitor of GSK-3β . It has been reported that tideglusib administration inhibits the activation of astrocytes and microglial cells, thus it presented a neuroprotective effect .

Physical And Chemical Properties Analysis

Tideglusib is a small molecule . The molecular weight of Tideglusib is 334.4 g/mol . It is a member of naphthalenes, a member of benzenes and a thiadiazolidine .

Scientific Research Applications

Dentin Repair

Tideglusib has been found to stimulate the growth of dentin, the hard tissue beneath tooth enamel. Studies have shown that it can fill the whole injury site in teeth, maintaining the vitality of the dental pulp .

Neurodegenerative Diseases

Research indicates that Tideglusib may have therapeutic effects on neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis) by decreasing abnormal protein phosphorylation and restoring its normal cellular localization .

Glycogen Synthase Kinase-3 Inhibition

Tideglusib acts as an irreversible inhibitor of glycogen synthase kinase-3β, a key enzyme involved in various cellular processes, including cell division and apoptosis .

Pulp Capping in Dentistry

It has been evaluated for use in pulp capping through tideglusib-loaded bioactive glass nanoparticles, showing potential for sustained release and enhancement of dental tissue regeneration .

Wound Healing in Aged Skin

Tideglusib has been shown to promote wound healing in aged skin by activating the PI3K/Akt pathway, which is crucial for cell proliferation and migration .

Mechanism of Action

Target of Action

Tideglusib primarily targets glycogen synthase kinase 3 (GSK-3) . GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways . Dysregulation of signaling pathways involving GSK-3 is associated with several neurological and psychiatric disorders .

Mode of Action

Tideglusib acts as a non-ATP competitive inhibitor of GSK-3 . This means it binds to an allosteric site on the enzyme, changing its shape and making it less effective at binding to its substrate. This action permits a continuous decrease in Tau hyperphosphorylation and a decrease in brain amyloid plaque .

Biochemical Pathways

The inhibition of GSK-3 by Tideglusib affects several biochemical pathways. GSK-3 plays a key role in Alzheimer’s disease, related to its link with β-amyloid and tau pathology . Its function as a degradant of β-catenin is also important, as it prevents the transcription of cell survival genes .

Pharmacokinetics

It is known that tideglusib is an orally available, small-molecule drug .

Result of Action

Tideglusib’s action results in improvements in learning, memory, and a decrease in neuronal loss . In preclinical studies, Tideglusib was reported to reduce a range of disease outcomes, including tau phosphorylation, amyloid deposition, neuron loss, and gliosis in mouse entorhinal cortex and hippocampus .

Safety and Hazards

The inhibition of the GSK-3 pathways through distinct mechanisms has been associated with a wide range of adverse reactions, ranging from mild, such as vertigo or diarrhea, to very severe, such as hypoglycemia or tumorigenesis . The use of Tideglusib specifically was associated with mild-moderate adverse reactions, which included transient increases in serum creatine kinase, ALT or gGT, diarrhea, nausea, cough, fatigue, and headache .

Future Directions

Tideglusib is considered a promising drug candidate for ALS, being proposed to start a clinical trial phase II by the end of the year . Tideglusib was initially formulated for the treatment of Alzheimer and progressive supranuclear palsy . The raising interest for the use of tideglusib comes from the significant upregulation of GSK-3 in the brain in patients with Alzheimer disease .

properties

IUPAC Name |

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJIHLSCWIDGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235682 | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

511.3ºC at 760 mmHg | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sparingly soluble | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199. | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tideglusib | |

CAS RN |

865854-05-3 | |

| Record name | Tideglusib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865854-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tideglusib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIDEGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

148-150ºC | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

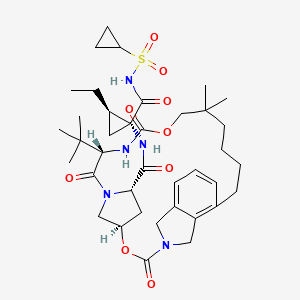

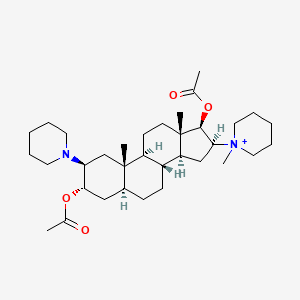

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B1682839.png)